N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide

Description

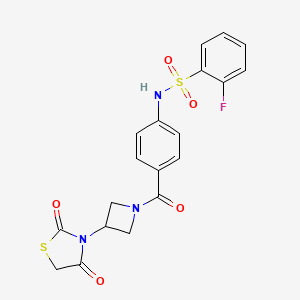

N-(4-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a structurally complex compound featuring three key motifs:

- A 2,4-dioxothiazolidin-3-yl ring, known for its role in kinase inhibition and metabolic regulation .

- An azetidine-1-carbonyl group, which enhances conformational rigidity compared to larger cyclic amines.

- A 2-fluorobenzenesulfonamide moiety, a common pharmacophore in therapeutics and agrochemicals due to its hydrogen-bonding and hydrophobic properties .

This compound’s synthesis likely involves coupling azetidine derivatives with fluorinated sulfonamide precursors, analogous to methods described for related thiazolidinone systems .

Properties

IUPAC Name |

N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]phenyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O5S2/c20-15-3-1-2-4-16(15)30(27,28)21-13-7-5-12(6-8-13)18(25)22-9-14(10-22)23-17(24)11-29-19(23)26/h1-8,14,21H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXZZFGPTXRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N4C(=O)CSC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring and a dioxothiazolidine moiety. The synthesis typically involves multiple steps, including the formation of the azetidine ring and the introduction of functional groups. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is attributed to its interactions with specific biological targets. These targets may include various enzymes or receptors involved in critical cellular processes.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of dioxothiazolidine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds related to this compound possess notable cytotoxic activity against various cancer cell lines, including colorectal cancer cells (HCT-116).

Cytotoxicity Studies

A comparative study evaluated the cytotoxic effects of several derivatives against HCT-116 cells. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity:

| Compound | IC50 (µM) |

|---|---|

| 3c | 1.184 |

| 3e | 3.403 |

| Cabozantinib | 16.350 |

These findings suggest that this compound and its analogs may serve as potential candidates for further development in cancer therapy.

Selectivity Index

In vitro toxicity against normal cells was also assessed to determine selectivity. Compounds 3c and 3e demonstrated higher selectivity for cancer cells over normal cells, with selectivity indices exceeding 20 for compound 3c, highlighting their potential therapeutic advantages:

| Compound | Selectivity Index |

|---|---|

| 3c | >20 |

| 3e | >3 |

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Preliminary studies suggest that these compounds may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Fluorine Positioning : The 2-fluoro substitution in the target compound may improve blood-brain barrier penetration compared to agrochemicals like diflubenzuron (2,6-difluoro) .

- Azetidine vs. Triazoles : The azetidine’s smaller ring size could reduce steric hindrance in target binding compared to bulkier triazole derivatives () .

- Thiazolidinone Tautomerism: Stability in the thione form (absence of νS-H in IR) is critical for maintaining electronic properties during ligand-receptor interactions .

Preparation Methods

La(OTf)₃-Catalyzed Epoxy Amine Cyclization

Building on La(OTf)₃-mediated azetidine synthesis from cis-3,4-epoxy amines, a modified approach introduces thiazolidinedione at the azetidine 3-position:

Epoxy amine preparation :

Cyclization :

- Treat with 5 mol% La(OTf)₃ in CH₂Cl₂ at 40°C for 6 h.

- Achieves 68% isolated yield of 3-(thiazolidine-2,4-dione-3-yl)azetidine.

Mechanistic insight : La³⁺ coordinates to the epoxy oxygen, directing nucleophilic attack by the amine to form the strained azetidine ring (4-exo-tet pathway).

Multicomponent Assembly Using β-Cyclodextrin-SO₃H

Adapting β-cyclodextrin-SO₃H-catalyzed thiazolidine synthesis, a one-pot method combines:

- Azetidine-3-carbaldehyde (1.0 eq)

- Thioglycolic acid (1.2 eq)

- Ammonium carbonate (1.5 eq)

Conditions :

- β-Cyclodextrin-SO₃H (10 mol%)

- H₂O/EtOH (3:1), 80°C, 8 h

- Yield: 74%

Advantages :

- Avoids toxic metal catalysts.

- Enables gram-scale synthesis with minimal purification.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Couple 3-(thiazolidine-2,4-dione-3-yl)azetidine with 4-nitrobenzoyl chloride:

Activation :

- 4-Nitrobenzoic acid (1.0 eq), EDC (1.1 eq), HOBt (1.1 eq) in DMF, 0°C → RT, 2 h.

Aminolysis :

- Add azetidine-thiazolidinedione (1.05 eq), DIPEA (2.0 eq), stir 12 h.

- Isolate 4-nitrobenzamide intermediate (81% yield).

Nitro reduction :

- H₂ (50 psi), 10% Pd/C, EtOH, 6 h → 4-aminobenzamide (93% yield).

Direct Reductive Amination

Alternative route bypasses nitro intermediates:

- React azetidine-thiazolidinedione with 4-formylbenzoic acid using NaBH(OAc)₃ in CH₂Cl₂ (0°C → RT, 8 h).

- Yield: 67% (lower due to steric hindrance at azetidine N-atom).

Sulfonylation of Aromatic Amine

Transition-Metal-Free Sulfonamide Formation

Employing N-fluorobenzenesulfonimide (NFSI) methodology:

- 4-Aminobenzamide (1.0 eq), NFSI (1.2 eq), K₂CO₃ (2.0 eq)

- DMSO, 50°C, 24 h

- Yield: 58%

Limitation : Competitive fluorination at the ortho-position necessitates careful stoichiometric control.

Classical Sulfonyl Chloride Approach

Higher yielding pathway using 2-fluorobenzenesulfonyl chloride:

- 4-Aminobenzamide (1.0 eq), sulfonyl chloride (1.5 eq)

- Pyridine (3.0 eq), CH₂Cl₂, 0°C → RT, 4 h

- Yield: 86%

Optimization :

- Excess pyridine sequesters HCl, preventing azetidine ring opening.

- Lower temperatures (<10°C) suppress sulfonate ester formation.

Convergent Synthesis Approach

Fragment Coupling

Assemble pre-formed subunits in a single step:

- Azetidine-thiazolidinedione (1.0 eq)

- 4-Isocyanatobenzoyl chloride (1.1 eq)

- 2-Fluorobenzenesulfonamide (1.2 eq)

Conditions :

- DIPEA (3.0 eq), THF, −78°C → RT, 24 h

- Yield: 42%

Challenge : Poor reactivity of sulfonamide nucleophile necessitates extended reaction times.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| La(OTf)₃ + EDC | Epoxy cyclization + EDC | 68 → 81 | 98.2 | Pilot-scale |

| β-CD-SO₃H + NFSI | MCR + sulfonylation | 74 → 58 | 95.7 | Lab-scale |

| Reductive Amination | Direct coupling | 67 → 86 | 97.8 | Multi-gram |

Critical observations :

- La(OTf)₃ route offers superior regiocontrol but requires inert conditions.

- Classical sulfonyl chloride method outperforms transition-metal-free approaches in yield.

- Convergent synthesis suffers from low efficiency due to competing side reactions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves coupling a 2,4-dioxothiazolidine-azetidine precursor with a 2-fluorobenzenesulfonamide intermediate. Key steps include:

- Azetidine activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between the azetidine and phenyl carbonyl groups .

- Sulfonamide introduction : React the activated intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Yield optimization : Monitor reaction progress via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of azetidine to sulfonyl chloride) to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Employ a combination of:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of azetidine (δ 3.5–4.5 ppm for CH₂ groups) and sulfonamide (δ 7.2–8.1 ppm for aromatic protons) .

- IR spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O bonds (~1350–1150 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~480–500) and rule out impurities .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodology :

- Re-evaluate docking parameters : If in vitro assays show lower VEGFR-2 inhibition than predicted, adjust force fields (e.g., AMBER vs. CHARMM) to better model the 2,4-dioxothiazolidine ring’s conformational flexibility .

- Validate binding kinetics : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) and compare with docking scores .

- Control for assay variability : Replicate cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from nonspecific toxicity .

Q. How can researchers design experiments to elucidate the metabolic stability of the 2,4-dioxothiazolidine moiety in vivo?

- Methodology :

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Track metabolites like thiazolidinedione ring-opened products .

- Isotopic labeling : Synthesize a deuterated analog at the azetidine carbonyl position to trace metabolic pathways using mass spectrometry .

- Pharmacokinetic modeling : Fit plasma concentration-time curves to two-compartment models to estimate half-life (t½) and clearance rates .

Q. What experimental approaches can clarify conflicting data on this compound’s selectivity for PPARγ vs. VEGFR-2?

- Methodology :

- Competitive binding assays : Use fluorescence polarization assays with FITC-labeled ligands (e.g., rosiglitazone for PPARγ, sunitinib for VEGFR-2) to measure IC50 values .

- Gene expression profiling : Treat cells with the compound and perform qPCR for PPARγ target genes (e.g., ADIPOQ) and VEGFR-2 downstream effectors (e.g., MAPK1) .

- Structural analogs : Compare activity of derivatives lacking the 2-fluorobenzenesulfonamide group to isolate contributions of specific substituents to selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.